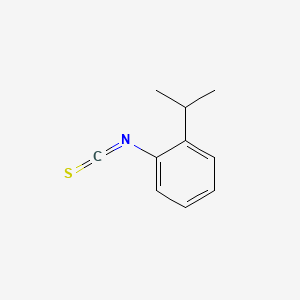

2-Isopropylphenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-8(2)9-5-3-4-6-10(9)11-7-12/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOOMDSEMQHMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189747 | |

| Record name | 2-Isopropylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36176-31-5 | |

| Record name | 2-Isopropylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036176315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isothiocyanato-2-(propan-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Isopropylphenyl Isothiocyanate

This guide provides a comprehensive overview of the synthesis of 2-isopropylphenyl isothiocyanate, a valuable intermediate in the development of novel bioactive molecules. Intended for researchers, scientists, and professionals in drug development, this document details the prevalent synthetic methodologies, the underlying chemical principles, and provides detailed, field-proven experimental protocols.

Introduction: The Significance of the Isothiocyanate Moiety

Isothiocyanates (R-N=C=S) are a class of organosulfur compounds recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] These compounds are found naturally in cruciferous vegetables and are responsible for their characteristic pungent flavor.[3] In synthetic chemistry, the isothiocyanate group serves as a versatile electrophilic handle, readily reacting with nucleophiles to form a variety of derivatives, making it a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][4] this compound, with its specific substitution pattern, offers a unique lipophilic character that can be exploited in the design of targeted therapeutic agents and other specialized chemical products.[5]

Core Synthetic Strategies

The synthesis of aryl isothiocyanates, such as this compound, primarily originates from the corresponding primary amine, 2-isopropylaniline. Two principal methods have proven to be robust and reliable in achieving this transformation: the thiophosgene method and the dithiocarbamate decomposition method.

Method 1: The Thiophosgene Route

This classic and often high-yielding method involves the direct reaction of a primary amine with thiophosgene (CSCl₂).[6][7] The reaction proceeds through the formation of an intermediate thiocarbamoyl chloride, which readily eliminates hydrogen chloride to furnish the isothiocyanate.

Mechanism Rationale: The high electrophilicity of the carbon atom in thiophosgene makes it highly susceptible to nucleophilic attack by the primary amine.[7] The subsequent elimination of HCl is driven by the formation of the stable, linear isothiocyanate functional group. The choice of a non-nucleophilic base is critical to neutralize the liberated HCl without competing with the primary amine in reacting with thiophosgene.

Method 2: The Dithiocarbamate Decomposition Route

A widely used alternative that avoids the high toxicity of thiophosgene involves the formation of a dithiocarbamate salt from the primary amine and carbon disulfide (CS₂), followed by decomposition with a desulfurizing agent.[3][8]

Mechanism Rationale: Carbon disulfide, while less reactive than thiophosgene, readily reacts with primary amines in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a reagent that facilitates the elimination of a sulfur atom. Various desulfurizing agents can be employed, with tosyl chloride being a common and effective choice. The reaction proceeds by activation of one of the sulfur atoms in the dithiocarbamate, making it a good leaving group and promoting the formation of the isothiocyanate.

Experimental Protocols

The following protocols are detailed, self-validating systems designed for the successful synthesis of this compound.

Starting Material: 2-Isopropylaniline

| Property | Value |

| CAS Number | 643-28-7 |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Clear yellow to orange to red to brown liquid |

| Boiling Point | 112-113 °C/18 mmHg |

| Density | 0.955 g/mL at 25 °C |

| Refractive Index | n20/D 1.548 |

Data sourced from Sigma-Aldrich and Thermo Fisher Scientific[9].

Protocol 1: Synthesis via the Thiophosgene Method

Safety Precaution: Thiophosgene is highly toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap (containing a solution of sodium hydroxide to neutralize excess thiophosgene and HCl), dissolve 2-isopropylaniline (1.0 eq) in dichloromethane (DCM) or chloroform.

-

Addition of Thiophosgene: Cool the solution to 0-5 °C using an ice bath. To the stirred solution, add a solution of thiophosgene (1.1 eq) in the same solvent dropwise via the dropping funnel.

-

Reaction and Neutralization: After the addition is complete, add a non-nucleophilic base such as triethylamine (2.2 eq) or a 10% aqueous solution of sodium hydroxide dropwise to neutralize the in-situ generated hydrochloric acid, maintaining the temperature below 10 °C.[6]

-

Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully add water to the reaction mixture.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Reaction Workflow: Thiophosgene Method

Caption: Workflow for the synthesis of this compound via the thiophosgene method.

Protocol 2: Synthesis via the Dithiocarbamate Decomposition Method

Step-by-Step Methodology:

-

Formation of Dithiocarbamate Salt: In a round-bottom flask, dissolve 2-isopropylaniline (1.0 eq) in a suitable solvent such as dichloromethane or toluene. Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0-5 °C and add carbon disulfide (1.2 eq) dropwise while stirring. Allow the mixture to stir at room temperature for 2-4 hours to ensure complete formation of the triethylammonium dithiocarbamate salt.

-

Desulfurization: Cool the reaction mixture back to 0-5 °C. Add a solution of tosyl chloride (1.1 eq) in the same solvent dropwise.

-

Reaction and Monitoring: After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford the pure this compound.[8]

Reaction Mechanism: Dithiocarbamate Decomposition

Caption: Simplified mechanism of isothiocyanate formation via dithiocarbamate decomposition.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| CAS Number | 36176-31-5 |

| Molecular Formula | C₁₀H₁₁NS |

| Molecular Weight | 177.27 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 131-132 °C/10 mm |

| Refractive Index | 1.6020-1.6080 @ 20 °C |

Data sourced from PubChem[10] and Georganics[11].

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a doublet for the two methyl groups of the isopropyl substituent, a septet for the methine proton of the isopropyl group, and multiplets for the aromatic protons.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the isopropyl group, the aromatic carbons, and a distinctive peak for the isothiocyanate carbon, which typically appears in the range of 130-140 ppm.[12]

-

IR (neat): A strong, characteristic absorption band for the asymmetric N=C=S stretch is observed in the region of 2000-2200 cm⁻¹.[10]

Applications in Research and Development

This compound is a valuable building block in the synthesis of a wide range of compounds with potential applications in:

-

Pharmaceuticals: As a precursor for the synthesis of novel thiourea and heterocyclic derivatives with potential therapeutic activities.[2]

-

Agrochemicals: For the development of new pesticides and herbicides, leveraging the known biocidal properties of isothiocyanates.[1]

-

Material Science: In the preparation of polymers and other materials with unique properties conferred by the sulfur and nitrogen-containing moiety.

Conclusion

The synthesis of this compound from 2-isopropylaniline can be reliably achieved through either the thiophosgene or the dithiocarbamate decomposition method. While the thiophosgene route is often more direct and high-yielding, the inherent toxicity of the reagent necessitates stringent safety precautions. The dithiocarbamate method offers a safer alternative, employing less hazardous reagents. The choice of method will depend on the specific laboratory capabilities and safety infrastructure. This guide provides the necessary technical details and theoretical background to enable researchers to confidently synthesize and utilize this important chemical intermediate in their research and development endeavors.

References

- 1. plantarchives.org [plantarchives.org]

- 2. Isothiocyanates as potential antifungal agents: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - High purity | EN [georganics.sk]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. researchgate.net [researchgate.net]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. A14671.36 [thermofisher.com]

- 10. This compound | C10H11NS | CID 142052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. georganics.sk [georganics.sk]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

CAS number 36176-31-5 properties and hazards

An In-Depth Technical Guide to Gidazepam and its Metabolites for Researchers and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of Gidazepam, an atypical benzodiazepine derivative, and its primary active metabolite, desalkylgidazepam. Developed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the physicochemical properties, pharmacology, metabolic pathways, and associated hazards of these compounds. By explaining the underlying scientific principles and experimental observations, this guide aims to serve as an authoritative resource for those investigating or working with Gidazepam and its analogues.

Introduction to Gidazepam: An Atypical Benzodiazepine Prodrug

Gidazepam, also known as hydazepam or hidazepam, is a benzodiazepine derivative that was first developed in the Soviet Union.[1] It is recognized for its profile as a selective anxiolytic.[1] Unlike many traditional benzodiazepines, Gidazepam functions as a prodrug, meaning it undergoes metabolic conversion in the body to yield its pharmacologically active form.[1][2] This unique characteristic influences its pharmacokinetic and pharmacodynamic profile, resulting in a delayed onset of action.[1]

Gidazepam has been used therapeutically for conditions such as anxiety, migraines, and alcohol withdrawal.[3] However, its active metabolite, desalkylgidazepam (also known as bromonordiazepam), has recently emerged as a new psychoactive substance (NPS) on the illicit drug market, leading to its detection in forensic cases across Europe, the USA, and Canada.[3][4][5] This has renewed interest in the comprehensive understanding of Gidazepam's properties and its metabolic fate.

Physicochemical Properties

A clear understanding of the physicochemical properties of Gidazepam is fundamental for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅BrN₄O₂ | [6] |

| Molecular Weight | 387.23 g/mol | [6] |

| Stereochemistry | Achiral | [6] |

| CAS Number | 129186-29-4 | [1] |

| SMILES | c1ccc(cc1)C2=NCC(=O)N(CC(=O)NN)c3ccc(cc32)Br | [6] |

| InChIKey | XLGCMZLSEXRBSG-UHFFFAOYSA-N | [6] |

Pharmacology and Mechanism of Action

The pharmacological activity of Gidazepam is primarily attributed to its major metabolite, desalkylgidazepam.[1][7] The parent compound itself exhibits a different receptor binding profile.

Dual Receptor Interaction: GABA-A and TSPO

Gidazepam and its metabolites interact with two key receptor types: the γ-aminobutyric acid type A (GABA-A) receptor and the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[1][8]

-

GABA-A Receptor: Like other benzodiazepines, the active metabolite desalkylgidazepam binds to the GABA-A receptor, enhancing the effect of the neurotransmitter GABA, which results in the characteristic anxiolytic, anticonvulsant, sedative, and muscle-relaxant properties.[9] In silico modeling suggests that Gidazepam itself has a lower affinity for the prominent α1/γ2 site of the GABA-A receptor compared to desalkylgidazepam and its hydroxylated metabolites.[8][10] However, Gidazepam's interaction with the transmembrane domains of the α1β2 subunit may contribute to its anxiolytic effects.[3][8]

-

Translocator Protein (TSPO): Gidazepam and its 3-hydroxy desalkylgidazepam metabolites show a higher binding affinity for the TSPO receptor, whereas desalkylgidazepam itself does not bind to TSPO.[3][8][11] This suggests that Gidazepam may act as a TSPO agonist.[8][11] The selective agonism at TSPO by Gidazepam and its analogs is a distinguishing feature compared to other benzodiazepines.[1]

The following diagram illustrates the proposed dual mechanism of action:

References

- 1. Gidazepam - Wikipedia [en.wikipedia.org]

- 2. Biokinetics of gidazepam, derivatives of peptideaminobenzophenones and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Designer benzodiazepines gidazepam and desalkygidazepam (bromonordiazepam): What do we know? (2023) | Peter D. Maskell | 7 Citations [scispace.com]

- 5. Designer Benzodiazepines Gidazepam and Desalkygidazepam (Bromonordiazepam): What Do We Know? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. [Gidazepam biotransformation and pharmacokinetics in different species of animals and man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Insights into the human metabolism and in silico receptor activity of gidazepam and desalkylgidazepam | springermedizin.de [springermedizin.de]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Mechanism of Action of Aryl Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl isothiocyanates (AITCs), a class of phytochemicals abundant in cruciferous vegetables, have garnered significant scientific interest for their potent chemopreventive and therapeutic properties. Characterized by an aromatic ring linked to a highly electrophilic isothiocyanate (-N=C=S) functional group, these compounds exert their biological effects through a multifaceted mechanism of action. This technical guide provides a comprehensive exploration of the core mechanisms, focusing on the chemical reactivity, primary cellular targets, and the subsequent perturbation of key signaling pathways. We will delve into the covalent modification of sensor proteins, particularly Keap1, leading to the activation of the Nrf2 antioxidant response, a cornerstone of their cytoprotective effects. Furthermore, this guide will elucidate their roles in inducing apoptosis and cell cycle arrest in cancer cells, primarily through interactions with tubulin and the generation of reactive oxygen species. Detailed experimental protocols and visual pathway diagrams are provided to equip researchers with the foundational knowledge and practical tools to investigate and harness the therapeutic potential of aryl isothiocyanates.

The Chemical Core: The Electrophilic Nature of the Isothiocyanate Moiety

The biological activity of aryl isothiocyanates is fundamentally rooted in the electrophilic nature of the carbon atom within the isothiocyanate (-N=C=S) group. This carbon is susceptible to nucleophilic attack, primarily from the sulfhydryl groups of cysteine residues and the primary amino groups of lysine residues within proteins. The reaction with cysteine forms a dithiocarbamate adduct, a covalent and often reversible modification that can significantly alter the target protein's conformation and function.[1]

This reactivity is the linchpin of their mechanism of action, allowing them to act as molecular probes that "sense" and react with specific, highly reactive cysteine residues in key regulatory proteins. The structure of the aryl group and any substituents can modulate the electrophilicity of the isothiocyanate group, influencing the compound's potency and target specificity.[2]

The Master Regulator of Cytoprotection: Activation of the Keap1-Nrf2 Pathway

The most extensively characterized mechanism of action for many aryl isothiocyanates, including the well-studied sulforaphane and phenethyl isothiocyanate (PEITC), is the activation of the Keap1-Nrf2 pathway.[3][4] This pathway is the primary cellular defense mechanism against oxidative and electrophilic stress.

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for proteasomal degradation.[4]

Aryl isothiocyanates disrupt this interaction by covalently modifying specific, highly reactive cysteine sensors on Keap1, notably C151.[5] This modification induces a conformational change in Keap1, impairing its ability to ubiquitinate Nrf2.[4] Consequently, newly synthesized Nrf2 bypasses degradation, accumulates, and translocates to the nucleus.[3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3][6] This leads to the coordinated upregulation of a vast array of cytoprotective genes, including:

-

Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs), which are crucial for neutralizing carcinogens and other xenobiotics.[6]

-

Antioxidant Enzymes: Heme oxygenase-1 (HO-1), thioredoxin, and superoxide dismutase (SOD), which combat reactive oxygen species (ROS).[3]

-

Glutathione Biosynthesis Enzymes: Enzymes involved in the synthesis of glutathione (GSH), a major intracellular antioxidant.[7]

The activation of the Nrf2 pathway is a primary contributor to the chemopreventive effects of aryl isothiocyanates.[4]

References

- 1. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Sulforaphane: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 4. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm [mdpi.com]

- 7. anticancer.ca [anticancer.ca]

Introduction: The Chemical Versatility and Biological Promise of Isothiocyanates

An In-Depth Technical Guide to the Biological Activity of Isothiocyanate Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S.[1] These phytochemicals are predominantly found in cruciferous vegetables such as broccoli, cabbage, and mustard, where they exist as stable precursor molecules called glucosinolates.[2][3] Upon plant tissue damage—through chewing, cutting, or pest attack—the enzyme myrosinase is released, which hydrolyzes glucosinolates into bioactive ITCs.[1][4][5] The specific ITC formed depends on the side chain ('R' group) of the parent glucosinolate.[1]

The highly electrophilic carbon atom in the -N=C=S group makes ITCs reactive toward nucleophilic cellular targets, particularly the thiol groups of cysteine residues in proteins.[5][6] This reactivity is the foundation of their diverse and potent biological activities, which include profound anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[1][7] Sulforaphane (SFN), allyl isothiocyanate (AITC), benzyl isothiocyanate (BITC), and phenethyl isothiocyanate (PEITC) are among the most extensively studied ITCs, each demonstrating a unique profile of cellular effects.[8][9]

This guide provides an in-depth exploration of the core molecular mechanisms underpinning the biological activities of ITCs. It details the signaling pathways they modulate, offers validated experimental protocols for their study, and discusses their therapeutic potential, providing a comprehensive resource for professionals in biomedical research and drug development.

Core Mechanisms of Action: A Multi-pronged Cellular Impact

ITCs do not act on a single target but rather modulate a network of interconnected cellular pathways. Their efficacy stems from this ability to simultaneously influence cellular defense, inflammation, proliferation, and survival.

Master Regulation of Cellular Defense: The Keap1-Nrf2 Pathway

The most well-validated target of ITCs is the Keap1-Nrf2 signaling pathway, a critical regulator of cellular responses to oxidative and electrophilic stress.[10][11]

Mechanism of Action: Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.[12][13] ITCs, most notably sulforaphane, are potent electrophiles that react with specific cysteine residues on Keap1.[12] This covalent modification induces a conformational change in Keap1, disrupting its ability to bind Nrf2.[14] Consequently, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus.[12][13] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of over 200 cytoprotective genes, driving their transcription.[12][13]

Downstream Effects: Activation of the Nrf2 pathway leads to the upregulation of a broad suite of protective proteins, including:

-

Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs), which detoxify carcinogens and xenobiotics.[4][15]

-

Antioxidant Enzymes: Heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase, which neutralize reactive oxygen species (ROS).[16][17]

This robust induction of the cell's endogenous defense machinery is a cornerstone of the chemopreventive and antioxidant properties of ITCs.[10][18]

Caption: ITC Activation of the Keap1-Nrf2 Pathway

Attenuation of Inflammatory Responses: Inhibition of the NF-κB Pathway

Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular conditions. ITCs exert potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][17]

Mechanism of Action: NF-κB is a transcription factor that, in its inactive state, is held in the cytoplasm by an inhibitory protein called IκBα.[16][17] Pro-inflammatory stimuli (e.g., TNF-α, LPS) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it activates the transcription of genes encoding pro-inflammatory mediators.[19] ITCs, particularly sulforaphane, can interfere with this process by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation and transcriptional activity.[17]

Downstream Effects: By suppressing NF-κB activation, ITCs downregulate the expression of numerous pro-inflammatory molecules, including:

-

Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][16]

-

Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators.[16][17]

Caption: ITC Inhibition of the NF-κB Pathway

Induction of Cancer Cell Death: Apoptosis and Cell Cycle Arrest

A critical component of the anti-cancer activity of ITCs is their ability to selectively induce programmed cell death (apoptosis) and halt the proliferation of malignant cells.[8][20]

Apoptosis Induction: ITCs trigger apoptosis primarily through the intrinsic (mitochondrial) pathway.[21][22]

-

ROS Generation: ITCs can act as pro-oxidants in cancer cells, leading to a rapid increase in intracellular reactive oxygen species (ROS).[6][23]

-

Mitochondrial Disruption: Elevated ROS levels lead to the loss of mitochondrial membrane potential and increase the permeability of the outer mitochondrial membrane.[22][24]

-

Caspase Activation: This disruption facilitates the release of cytochrome c into the cytosol, which triggers the activation of a cascade of proteases known as caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to cell death.[21][23]

-

Bcl-2 Family Modulation: ITCs also modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members, which further promotes mitochondrial-mediated apoptosis.[25]

Cell Cycle Arrest: ITCs can halt cancer cell proliferation by inducing cell cycle arrest, most commonly at the G2/M (mitosis) transition phase.[20][26][27]

-

Mechanism: This arrest is often achieved by downregulating the expression and activity of key cell cycle regulatory proteins, such as Cyclin B1 and its partner cyclin-dependent kinase 1 (Cdk1).[4][25][28] The disruption of the Cyclin B1/Cdk1 complex prevents cells from entering mitosis.[27] Some ITCs, like AITC, can also directly bind to tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[29]

Therapeutic Potential and Applications

The multifaceted mechanisms of ITCs translate into a broad range of potential therapeutic applications.

| Biological Activity | Key ITC Examples | Primary Mechanisms | Potential Application | References |

| Cancer Chemoprevention | Sulforaphane, PEITC | Nrf2 activation, Induction of Phase II enzymes, Inhibition of Phase I enzymes. | Preventing carcinogenesis in high-risk individuals. | [4][10][15][18] |

| Cancer Therapy | AITC, BITC, PEITC | Induction of apoptosis, Cell cycle arrest (G2/M), Inhibition of angiogenesis. | Adjuvant or direct therapy for various cancers. | [8][20][25][30] |

| Anti-Inflammatory | Sulforaphane | Nrf2 activation, NF-κB inhibition. | Chronic inflammatory diseases, arthritis, respiratory conditions. | [6][16][17][19] |

| Cardioprotective | Sulforaphane, Erucin | Antioxidant effects via Nrf2, Anti-inflammatory actions, Improved endothelial function. | Cardiovascular disease prevention and support. | [1][9][31][32][33] |

| Neuroprotective | Sulforaphane, PEITC | Nrf2-mediated antioxidant defense in neurons, Anti-inflammatory effects in the brain. | Neurodegenerative diseases (e.g., Parkinson's, Alzheimer's). | [1][9][34][35][36] |

| Antimicrobial | AITC, BITC | Disruption of bacterial membrane integrity, Enzyme inhibition. | Food preservation, potential treatment for bacterial infections. | [1][2][3][37][38] |

| Gut Health | Sulforaphane | Modulation of gut microbiota, Anti-inflammatory effects in the gut lining. | Maintaining gut homeostasis, potential role in IBD. | [39][40][41][42][43] |

Methodologies for Assessing Isothiocyanate Bioactivity

Validating the biological effects of ITCs requires robust and reproducible experimental protocols. The following section details standard, self-validating methodologies for in vitro assessment.

General Experimental Workflow

A logical workflow is critical for systematically evaluating the effects of an ITC on a cancer cell line. This involves initial dose-response studies followed by mechanistic assays to probe the pathways of cell death and proliferation inhibition.

Caption: General In Vitro Workflow for ITC Bioactivity

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed cells (e.g., human cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

ITC Treatment: Prepare serial dilutions of the ITC in culture medium. Remove the old medium from the wells and add 100 µL of the ITC-containing medium (or vehicle control, e.g., 0.1% DMSO) to triplicate wells for each concentration.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the ITC concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[23] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the ITC (e.g., at its IC50 and 2x IC50 concentrations) and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within 1 hour.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Pharmacokinetics and Bioavailability: The Journey from Plant to Target

The therapeutic efficacy of ITCs is critically dependent on their bioavailability. After ingestion of cruciferous vegetables, glucosinolates are hydrolyzed either by the plant's myrosinase (if consumed raw) or by myrosinase-like activity from the human gut microbiota.[15][41] Once formed, ITCs are absorbed and rapidly enter the mercapturic acid pathway.[15] They are conjugated with glutathione (GSH) in the liver, a reaction catalyzed by glutathione S-transferases (GSTs), and are eventually excreted in the urine as N-acetylcysteine conjugates.[5] This rapid metabolism and clearance present a challenge for maintaining therapeutic concentrations in vivo.[20]

Conclusion and Future Directions

Isothiocyanates are remarkably versatile phytochemicals with a wealth of evidence supporting their biological activity against a spectrum of chronic diseases. Their ability to simultaneously modulate cellular defense, inflammation, and cancer-related pathways makes them compelling candidates for drug development and chemoprevention strategies. The activation of the Keap1-Nrf2 pathway stands out as a primary mechanism, providing a powerful antioxidant and detoxifying shield.

Future research must focus on overcoming the challenges of bioavailability and stability. The development of novel delivery systems, such as nanoparticles, could enhance the targeted delivery and retention of ITCs in diseased tissues.[18] Furthermore, large-scale, well-controlled human clinical trials are essential to translate the vast body of preclinical evidence into tangible therapeutic benefits for human health.

References

- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 9. Beneficial Health Effects of Glucosinolates-Derived Isothiocyanates on Cardiovascular and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. KEAP1 and Done? Targeting the NRF2 Pathway with Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 18. mdpi.com [mdpi.com]

- 19. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 24. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 25. Cell cycle arrest, apoptosis induction and inhibition of nuclear factor kappa B activation in anti-proliferative activity of benzyl isothiocyanate against human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Allyl isothiocyanate induces G2/M arrest in human colorectal adenocarcinoma SW620 cells through down-regulation of Cdc25B and Cdc25C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Sulforaphane, a Dietary Isothiocyanate, Induces G₂/M Arrest in Cervical Cancer Cells through CyclinB1 Downregulation and GADD45β/CDC2 Association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Benzyl Isothiocyanate Induces Apoptosis and Inhibits Tumor Growth in Canine Mammary Carcinoma via Downregulation of the Cyclin B1/Cdk1 Pathway [frontiersin.org]

- 29. Allyl Isothiocyanate Arrests Cancer Cells in Mitosis, and Mitotic Arrest in Turn Leads to Apoptosis via Bcl-2 Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. caringsunshine.com [caringsunshine.com]

- 32. caringsunshine.com [caringsunshine.com]

- 33. Beneficial Health Effects of Glucosinolates-Derived Isothiocyanates on Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 34. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]

- 35. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Frontiers | The role of isothiocyanate-rich plants and supplements in neuropsychiatric disorders: a review and update [frontiersin.org]

- 37. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]

- 39. caringsunshine.com [caringsunshine.com]

- 40. Frontiers | Metabolic Fate of Dietary Glucosinolates and Their Metabolites: A Role for the Microbiome [frontiersin.org]

- 41. Gut Glucosinolate Metabolism and Isothiocyanate Production - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Gut microbiota degrades toxic isothiocyanates in a flea beetle pest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. Effect of Allyl Isothiocyanate on the gut microbiota of different age groups - American Chemical Society [acs.digitellinc.com]

Introduction: Defining the Molecular Identity of 2-Isopropylphenyl Isothiocyanate

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Isopropylphenyl Isothiocyanate

This compound (C₁₀H₁₁NS) is an aromatic organic compound featuring an isothiocyanate (-N=C=S) group and an isopropyl substituent on a benzene ring.[1][2] As with many aryl isothiocyanates, this molecule is a valuable synthon in medicinal chemistry and drug development, often utilized in the synthesis of thioureas and other heterocyclic compounds with potential biological activity.[3] Accurate and unambiguous characterization of its molecular structure is paramount for ensuring purity, monitoring reaction progress, and confirming the identity of synthesized derivatives.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate the structure of this compound. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying principles and field-proven methodologies. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to confidently interpret spectral data and implement robust analytical protocols.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC-recommended structure and numbering for this compound, which will be referenced throughout this guide.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic information.

Expert Insights: The Causality of NMR Experimental Choices

The choice of solvent and instrument field strength are critical for acquiring high-quality NMR data.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the standard choice for this compound due to its excellent solubilizing capacity for nonpolar to moderately polar organic molecules and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm) that rarely interferes with analyte signals.[4]

-

Field Strength: While a 300 MHz spectrometer can provide basic structural information, higher field strengths (e.g., 400 MHz or greater) are recommended.[5] This enhances signal dispersion, resolving the complex multiplets of the aromatic protons and providing greater sensitivity for ¹³C NMR, which is crucial for detecting the quaternary carbons and the notoriously broad isothiocyanate carbon.

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by two distinct regions: the aliphatic region for the isopropyl group and the aromatic region for the phenyl protons.

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |

| -CH(C H₃)₂ (H8, H9) | Doublet (d) | ~ 1.25 | ~ 6.9 | 6H |

| -C H(CH₃)₂ (H7) | Septet (sept) | ~ 3.20 | ~ 6.9 | 1H |

| Aromatic (H3-H6) | Multiplet (m) | ~ 7.15 - 7.40 | - | 4H |

Note: Data synthesized from typical values for similar structures. Exact shifts can vary based on solvent and concentration.

Interpretation:

-

The six equivalent methyl protons (H8, H9) appear as a doublet because they are coupled to the single methine proton (H7).

-

The methine proton (H7) is split into a septet by the six neighboring methyl protons, a classic isopropyl pattern. Its downfield shift relative to a simple alkane is due to the deshielding effect of the adjacent aromatic ring.

-

The four protons on the benzene ring appear as a complex multiplet due to ortho, meta, and para coupling interactions. The ortho-substitution pattern breaks the symmetry, leading to distinct signals that often overlap.

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) | Key Feature |

| -CH(C H₃)₂ (C8, C9) | ~ 23.0 | Typical aliphatic sp³ carbon signal. |

| -C H(CH₃)₂ (C7) | ~ 30.0 | Aliphatic sp³ carbon attached to the aromatic ring. |

| Aromatic CH (C3-C5) | ~ 125.0 - 128.0 | Signals for protonated aromatic carbons. |

| Aromatic C-NCS (C2) | ~ 130.0 - 132.0 | Quaternary carbon attached to the electron-withdrawing isothiocyanate group. |

| -N=C=S (C10) | ~ 130.0 - 135.0 | Extremely broad and low-intensity signal, often difficult to observe ("near-silent"). [6][7] |

| Aromatic C-CH (C1, C6) | ~ 135.0, ~147.0 | Quaternary carbons of the aromatic ring. |

Note: Data synthesized from typical values for phenyl isothiocyanate and related structures.[8][9]

Expert Insights: The "Near-Silent" Isothiocyanate Carbon A key characteristic of isothiocyanates is the unusually broad and weak signal for the -N=C=S carbon (C10) in ¹³C NMR spectra.[6][10] This is not due to a lack of carbon but is a result of two primary factors:

-

Quadrupolar Broadening: The carbon is bonded to a nitrogen-14 atom, which has a nuclear quadrupole moment. This provides an efficient relaxation pathway, significantly shortening the excited-state lifetime of the carbon nucleus and, via the uncertainty principle, broadening the signal.

-

Structural Dynamics: Research has shown that facile changes in the C-N-C bond angle (γ) and N-C-S bond angle (ε) contribute significantly to this broadening.[7] This structural flexibility means the carbon experiences a wide range of electronic environments on the NMR timescale, smearing its signal.

Due to this phenomenon, it is common to miss this signal in a standard ¹³C NMR experiment. Longer acquisition times or specialized pulse sequences may be required for its definitive observation.

Protocol: NMR Sample Preparation and Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation: a. Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: TMS serves as the internal standard, providing a universal reference point (δ = 0.00 ppm) for accurate chemical shift calibration. c. Cap the tube and gently invert several times to ensure complete dissolution.

-

¹H NMR Acquisition (400 MHz): a. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K). b. Tune and shim the instrument on the sample to optimize magnetic field homogeneity. c. Acquire the spectrum using a standard single-pulse experiment with the following typical parameters:

- Spectral Width: ~16 ppm

- Acquisition Time: ~4 seconds

- Relaxation Delay (d1): 2 seconds

- Number of Scans: 8-16. Trustworthiness: Averaging multiple scans improves the signal-to-noise ratio.

-

¹³C NMR Acquisition (100 MHz): a. Use the same sample and shims from the ¹H experiment. b. Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:

- Spectral Width: ~240 ppm

- Acquisition Time: ~1-2 seconds

- Relaxation Delay (d1): 2 seconds

- Number of Scans: 1024 or more. Causality: A higher number of scans is required due to the low natural abundance (~1.1%) of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, making it exceptionally useful for identifying specific functional groups.

Expert Insights: The Power of the Isothiocyanate Stretch

The most diagnostic feature in the IR spectrum of this compound is the isothiocyanate functional group. The -N=C=S moiety has a very strong and sharp asymmetric stretching vibration that appears in a relatively uncluttered region of the spectrum.[11] Its presence is a near-certain confirmation of the functional group's identity.

IR Spectral Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| -N=C=S Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |

| C-H Aliphatic Stretch (Isopropyl) | 2870 - 2960 | Medium |

| C-H Aromatic Stretch | 3010 - 3100 | Medium-Weak |

| C=C Aromatic Ring Stretch | 1600, 1490 | Medium |

Note: Data sourced from PubChem and typical values for aryl isothiocyanates.[1][11]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is the preferred method for analyzing liquid samples due to its simplicity, speed, and minimal sample requirement.[12][13]

-

Instrument Preparation: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. Trustworthiness: This step is crucial to subtract interfering signals from atmospheric CO₂ and water vapor, ensuring that the final spectrum contains only signals from the sample.

-

Sample Analysis: a. Place a single drop (~5-10 µL) of this compound directly onto the center of the ATR crystal. b. If the instrument has a pressure clamp, lower it to ensure good contact between the liquid and the crystal. Causality: The evanescent wave that probes the sample only penetrates a few microns, so intimate contact is essential for a strong signal. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: a. After analysis, wipe the sample from the crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone), followed by a dry tissue.

Spectroscopic Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Caption: General workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures.

Expert Insights: Ionization Method and Fragmentation

Electron Ionization (EI) is a robust and common technique for analyzing relatively volatile, thermally stable compounds like this compound. At the standard 70 eV, EI is a "hard" ionization technique that not only generates a molecular ion (the intact molecule with one electron removed, M⁺) but also induces reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint that can be compared against spectral libraries like NIST.[14][15]

Mass Spectral Data (Electron Ionization)

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

| m/z | Proposed Fragment Identity | Significance |

| 177 | [C₁₀H₁₁NS]⁺ (M⁺) | Molecular Ion . Confirms the molecular weight.[1][2] |

| 162 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety, forming a stable benzylic carbocation. |

| 128 | [M - CH₃ - H₂S]⁺ or [C₉H₈N]⁺ | Subsequent fragmentation. |

| 101 | [C₇H₇N]⁺ ? | Further fragmentation. |

Note: Major fragment ions reported in the NIST Mass Spectrometry Data Center.[1][14]

Fragmentation Pathway

The fragmentation of aryl isothiocyanates under EI conditions is often directed by the stability of the resulting ions.

Caption: Simplified EI-MS fragmentation pathway for this compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal platform for this analysis, as the gas chromatograph separates the analyte from any potential impurities before it enters the mass spectrometer.

-

Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Instrument Setup: a. Injector: Set to 250 °C, split mode (e.g., 50:1). b. GC Column: Use a standard nonpolar column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent). c. Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. Causality: This temperature program ensures the compound elutes as a sharp peak without thermal degradation. d. MS Interface: Set transfer line temperature to 280 °C. e. MS Detector:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 400.

- Trustworthiness: Before analysis, the instrument's mass axis should be calibrated using a known standard (e.g., PFTBA) to ensure high mass accuracy.

-

Analysis: a. Inject 1 µL of the prepared sample. b. Acquire the data. The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum can be extracted from this peak.

Conclusion

The combination of NMR, IR, and MS provides a complete and confident structural characterization of this compound. ¹H and ¹³C NMR elucidate the specific H-C framework, IR spectroscopy provides definitive confirmation of the critical isothiocyanate functional group, and mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint. By following the detailed, field-tested protocols outlined in this guide, researchers can generate high-quality, reproducible, and trustworthy data essential for the advancement of their work in chemical synthesis and drug discovery.

References

- 1. This compound | C10H11NS | CID 142052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phenyl isothiocyanate(103-72-0) 13C NMR [m.chemicalbook.com]

- 10. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 11. chemicalpapers.com [chemicalpapers.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables | MDPI [mdpi.com]

- 14. This compound [webbook.nist.gov]

- 15. scispace.com [scispace.com]

Unlocking the Potential of 2-Isopropylphenyl Isothiocyanate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Isopropylphenyl isothiocyanate, a member of the versatile isothiocyanate family, stands as a molecule of significant interest for a range of scientific applications. While the broader class of isothiocyanates is well-documented for its biological activities, the specific potential of the 2-isopropylphenyl derivative remains a compelling area for exploration. This technical guide provides an in-depth analysis of this compound, offering a comprehensive overview of its synthesis, chemical properties, and, most importantly, its potential applications in agriculture and drug development. Drawing upon established principles of isothiocyanate chemistry and pharmacology, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the capabilities of this promising compound.

Introduction: The Isothiocyanate Landscape and the Niche of this compound

Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. They are renowned for their presence in cruciferous vegetables and are largely responsible for the pungent flavor of plants like mustard, wasabi, and horseradish. Beyond their culinary significance, ITCs have garnered substantial attention for their diverse biological activities, including potent anticancer, antimicrobial, and insecticidal properties.[1][2][3] The reactivity of the electrophilic carbon atom in the isothiocyanate group allows for covalent modification of various biological macromolecules, a key aspect of their mechanism of action.[1]

While much research has focused on well-known ITCs such as sulforaphane and phenethyl isothiocyanate (PEITC), the unique structural features of this compound warrant specific investigation. The presence of the bulky isopropyl group at the ortho position of the phenyl ring can influence the compound's steric and electronic properties, potentially modulating its reactivity, bioavailability, and target specificity. This guide will delve into the knowns and project the potential of this specific molecule, providing a roadmap for future research and development.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application.

Key Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 36176-31-5 | [4][5] |

| Molecular Formula | C₁₀H₁₁NS | [5][6] |

| Molecular Weight | 177.27 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 131-132 °C at 10 mmHg | [6][8] |

| Density | 1.05 g/cm³ | [8] |

| Refractive Index | 1.6050 | [8] |

| Solubility | Insoluble in water, soluble in organic solvents | General chemical principles |

| Hazard Classification | Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. | [7] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of aryl isothiocyanates from their corresponding anilines is a well-established chemical transformation. Several methods exist, with the reaction of the aniline with carbon disulfide followed by the decomposition of the resulting dithiocarbamate salt being a common approach.[9][10] The following protocol is a representative method that can be adapted for the synthesis of this compound from 2-isopropylaniline.

Diagram of the Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol:

Materials:

-

2-Isopropylaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Tosyl chloride (TsCl) or another suitable desulfurizing agent

-

Anhydrous organic solvent (e.g., dichloromethane, chloroform)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dithiocarbamate Salt Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-isopropylaniline and triethylamine (1.1 equivalents) in an anhydrous organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, during which the triethylammonium dithiocarbamate salt may precipitate.

-

-

Desulfurization:

-

To the reaction mixture containing the dithiocarbamate salt, add a solution of tosyl chloride (1.0 equivalent) in the same organic solvent dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the reaction mixture sequentially with dilute aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield the pure liquid.

-

Note: This is a general protocol and may require optimization for specific laboratory conditions and scales. All procedures should be performed in a well-ventilated fume hood due to the toxicity and unpleasant odor of the reagents and product.

Potential Applications in Agriculture

The structural features of this compound, particularly the di-isopropylphenyl moiety, suggest its potential as a precursor for novel agrochemicals.

A Precursor for Insecticidal Thioureas

A key application of aryl isothiocyanates in the agricultural sector is their use as intermediates in the synthesis of insecticidal thiourea derivatives.[11][12][13] A notable example is the synthesis of N-(4-phenoxy-2,6-diisopropylphenyl)-N'-tert-butylthiourea, a compound with demonstrated activity against whiteflies (Aleyrodidae family), which are significant pests in cotton and vegetable crops.[14]

Reaction Scheme for Thiourea Synthesis ```dot digraph "Thiourea_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="2,6-Diisopropylphenyl Isothiocyanate"]; B [label="tert-Butylamine"]; C [label="N-(2,6-Diisopropylphenyl)-N'-tert-butylthiourea"];

A -> C; B -> C; }

Caption: Simplified diagram of key signaling pathways modulated by isothiocyanates in cancer cells.

The isopropyl group in this compound may influence its interaction with specific protein targets, potentially leading to a unique pharmacological profile. Structure-activity relationship (SAR) studies, where the isopropyl group is varied in size and position, could lead to the discovery of novel ITC-based anticancer agents with enhanced potency and selectivity. [15][16]Furthermore, the development of derivatives, such as isoselenocyanates, has shown promise in enhancing the anticancer activity of the parent isothiocyanate scaffold. [15]

Antimicrobial Drug Discovery

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. [17][18]Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The potential of this compound as an antimicrobial agent, either alone or in combination with existing antibiotics, is an area ripe for investigation. Its lipophilic nature could facilitate its entry into microbial cells, making it a candidate for combating a range of pathogens.

Future Directions and Conclusion

This compound represents a molecule with significant untapped potential. While its direct biological activities are not yet extensively documented, its structural relationship to known bioactive compounds provides a strong foundation for future research.

Key areas for future investigation include:

-

Quantitative Biological Screening: Systematic evaluation of the insecticidal, nematicidal, herbicidal, antifungal, antibacterial, and anticancer activities of this compound to determine its potency (e.g., LC₅₀, IC₅₀ values).

-

Synthesis of Derivatives: Creation of a library of thiourea and other derivatives to explore structure-activity relationships and optimize biological activity for specific applications.

-

Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Formulation Development: For promising agricultural applications, the development of stable and effective formulations will be crucial for field performance.

References

- 1. Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | C10H11NS | CID 142052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. georganics.sk [georganics.sk]

- 8. This compound CAS#: 36176-31-5 [chemicalbook.com]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. cbijournal.com [cbijournal.com]

- 11. scispace.com [scispace.com]

- 12. Insecticidal activity of novel thioureas and isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. US4962126A - Use of N-(4-phenoxy-2,6-diisopropylphenyl)-N'-tertbutylthiourea for controlling white flies - Google Patents [patents.google.com]

- 15. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Isomeric Landscape of C10H11NS: A Technical Guide for Drug Discovery Professionals

Abstract

The molecular formula C10H11NS represents a fascinating and diverse chemical space, encompassing a multitude of structural isomers with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the key isomeric classes derived from this formula, with a particular focus on their relevance to modern drug discovery and development. We will delve into the synthesis, physicochemical characteristics, and pharmacological profiles of prominent C10H11NS isomers, including the therapeutically significant benzothiazepine and aminothiazole scaffolds. Through a detailed examination of structure-activity relationships, mechanisms of action, and relevant experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to navigate and exploit the rich therapeutic potential of this chemical formula.

Introduction: The Significance of Isomerism in C10H11NS

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[1][2][3] This seemingly subtle difference can lead to profound variations in their physical, chemical, and, most importantly, biological properties.[1][4] For a given molecular formula like C10H11NS, the number of possible isomers is vast, each with a unique three-dimensional structure that dictates its interaction with biological targets.[5] Understanding the nuances of isomerism is paramount in drug discovery, as different isomers of the same compound can exhibit widely varying efficacy, toxicity, and pharmacokinetic profiles.[6][7][8][9]

This guide will focus on two major classes of isomers of C10H11NS that have garnered significant attention in medicinal chemistry:

-

Benzothiazepines: Characterized by a benzene ring fused to a thiazepine ring.[10][11][12]

-

Aminothiazoles: Heterocyclic compounds containing a thiazole ring with an amino group substituent.

We will explore the distinct characteristics of these isomeric classes, highlighting how their unique structural features translate into diverse pharmacological activities.

The Benzothiazepine Core: A Scaffold of Cardiovascular and CNS Activity

Benzothiazepines are a class of heterocyclic compounds that feature a benzene ring fused to a seven-membered thiazepine ring.[10][11] The positions of the sulfur and nitrogen atoms in the thiazepine ring give rise to various isomers, including 1,4-benzothiazepines and 1,5-benzothiazepines, each with distinct pharmacological profiles.[10][13]

Physicochemical Characteristics and Synthesis

Benzothiazepine derivatives are typically solid compounds, with colors ranging from white to yellow or green.[10] Their synthesis often involves multi-step processes, which can be achieved through various methods, including microwave-assisted and ultrasonic approaches.[14]

A general synthetic approach for 1,5-benzothiazepines is depicted below:

Caption: Generalized synthetic workflow for 1,5-benzothiazepine derivatives.

Pharmacological Profile and Mechanism of Action

Benzothiazepines are renowned for their diverse pharmacological activities, which include:

-

Calcium Channel Blockade: Certain benzothiazepines, like Diltiazem (not a C10H11NS isomer but a prominent example), act as calcium channel blockers, making them effective in the treatment of hypertension and angina.[13][14]

-

Central Nervous System (CNS) Effects: Some derivatives exhibit tranquilizing, antidepressant, and anticonvulsant properties.[13][14]

-

Antimicrobial and Anticancer Activity: Various benzothiazepine derivatives have demonstrated potential as antimicrobial, antifungal, and anticancer agents.[10][13]

The mechanism of action for their cardiovascular effects primarily involves the blockade of L-type calcium channels, leading to vasodilation and a decrease in heart rate.[13] Their activity in the CNS is more complex and can involve modulation of various neurotransmitter systems.

The Aminothiazole Core: A Versatile Pharmacophore

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[15][16] Isomers of C10H11NS containing this core have shown significant promise in various therapeutic areas.

2-Amino-4-phenylthiazole and its Derivatives

A key representative of this class is 2-amino-4-phenylthiazole. This compound and its derivatives have been extensively studied for their therapeutic potential.

2-Amino-4-phenylthiazole is a stable, crystalline solid.[17] A common and efficient method for its synthesis is the Hantzsch thiazole synthesis.[17]

| Property | Value |

| Molecular Formula | C9H8N2S (for the core structure) |

| Molecular Weight | 176.24 g/mol |

| Appearance | White to light brown crystalline powder |

| Melting Point | 149-153 °C |

| Solubility | Soluble in water, alcohols, and diethyl ether |

Table 1: Physicochemical Properties of 2-Amino-4-phenylthiazole.[17]

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole [18]

-

Reaction Setup: In a round-bottom flask, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).

-

Reflux: Reflux the mixture for approximately 12 hours.

-

Work-up: Cool the reaction mixture and wash with diethyl ether to remove unreacted acetophenone and iodine.

-

Purification: Pour the cooled mixture into an ammonium hydroxide solution. The crude product is then recrystallized from methanol to yield 2-amino-4-phenylthiazole.

Caption: Simplified workflow of the Hantzsch synthesis for 2-amino-4-phenylthiazole.

2-Amino-4-phenylthiazole derivatives have demonstrated a range of biological activities, including:

-

Anti-inflammatory Effects: Some analogs have been shown to inhibit inflammatory signaling pathways.[17]

-

Anticancer Properties: This scaffold is being investigated for its potential in developing new anticancer agents.

-

Antimicrobial and Anthelmintic Activity: Derivatives have shown significant antifungal and anthelmintic activities.[18]

Riluzole: A Clinically Approved Neuroprotective Agent

While not a direct C10H11NS isomer (its formula is C8H5F3N2OS), the structurally related drug Riluzole is a crucial example of a benzothiazole derivative. It is used in the treatment of amyotrophic lateral sclerosis (ALS).[19][20][21]

Riluzole's neuroprotective effects are believed to be mediated through multiple mechanisms:[19][20][22]

-

Inhibition of Glutamate Release: It inhibits the release of the excitatory neurotransmitter glutamate.[22]

-

Inactivation of Voltage-Dependent Sodium Channels: Riluzole blocks TTX-sensitive sodium channels, which are often associated with damaged neurons.[19]

-

Non-competitive NMDA Receptor Blockade: It can block some of the postsynaptic effects of glutamate.[22]

References

- 1. studyrocket.co.uk [studyrocket.co.uk]

- 2. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]

- 3. m.youtube.com [m.youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]

- 12. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. books.rsc.org [books.rsc.org]

- 15. nanobioletters.com [nanobioletters.com]

- 16. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. asianpubs.org [asianpubs.org]

- 19. Riluzole - Wikipedia [en.wikipedia.org]

- 20. 1Source | Riluzole [1source.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

health and safety information for 2-isopropylphenyl isothiocyanate

An In-depth Technical Guide to the Health and Safety of 2-Isopropylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction